![molecular formula C15H24N2O4S B2383768 3-甲氧基-N-[2-(戊基磺酰胺)乙基]苯甲酰胺 CAS No. 899739-17-4](/img/structure/B2383768.png)
3-甲氧基-N-[2-(戊基磺酰胺)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their structural versatility and biological activity. This compound features a methoxy group at the third position of the benzene ring and a pentylsulfamoyl group attached to an ethyl chain, which is linked to the benzamide core.
科学研究应用
3-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-methoxybenzoic acid and N-pentylsulfamoyl chloride.
Formation of Intermediate: The 3-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with N-pentylsulfamoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of 3-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions
3-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 3-hydroxy-N-(2-(N-pentylsulfamoyl)ethyl)benzamide.
Reduction: 3-methoxy-N-(2-(N-pentylsulfamoyl)ethyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
作用机制
The mechanism of action of 3-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-methoxy-N-(2-(N-methylsulfamoyl)ethyl)benzamide: Similar structure but with a methyl group instead of a pentyl group.
3-methoxy-N-(2-(N-ethylsulfamoyl)ethyl)benzamide: Contains an ethyl group in place of the pentyl group.
3-methoxy-N-(2-(N-propylsulfamoyl)ethyl)benzamide: Features a propyl group instead of a pentyl group.
Uniqueness
3-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. The length of the pentyl chain can influence the compound’s lipophilicity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-4-5-9-17-22(19,20)11-10-16-15(18)13-7-6-8-14(12-13)21-2/h6-8,12,17H,3-5,9-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZGZMGVWIPSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

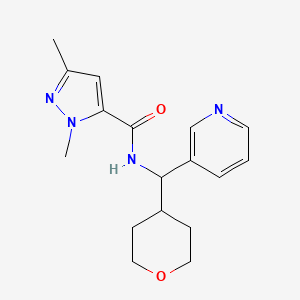
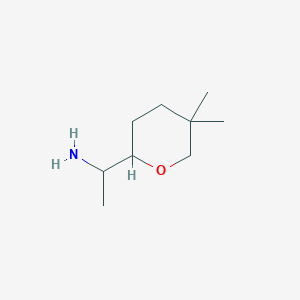
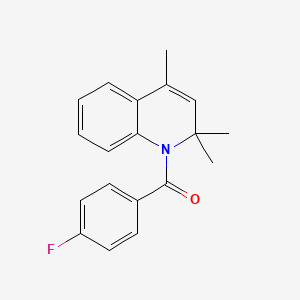
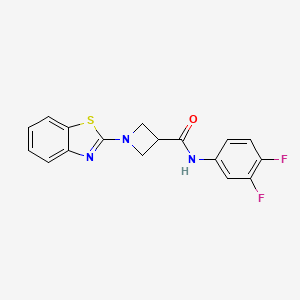
![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)
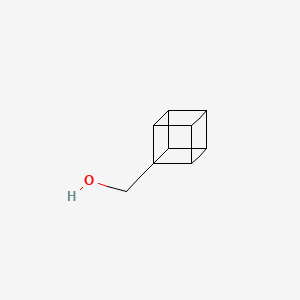
![1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane](/img/structure/B2383698.png)
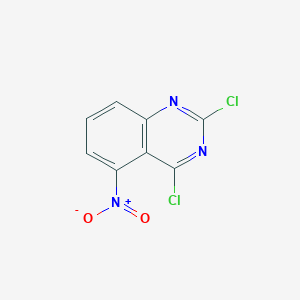
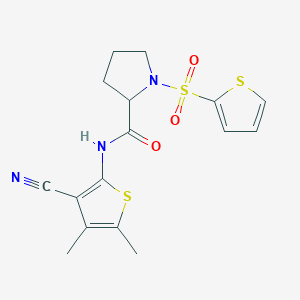
![N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2383706.png)
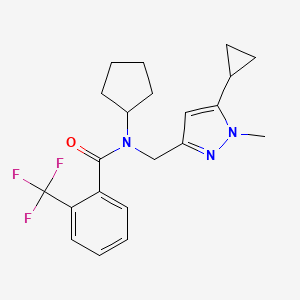
![6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)
